molecular formula C16H26O6Si B12563759 Trimethoxy(3-{3-methoxy-4-[(oxiran-2-yl)methoxy]phenyl}propyl)silane CAS No. 195211-52-0

Trimethoxy(3-{3-methoxy-4-[(oxiran-2-yl)methoxy]phenyl}propyl)silane

Cat. No.: B12563759
CAS No.: 195211-52-0
M. Wt: 342.46 g/mol
InChI Key: HVUUVUHMAQDEEQ-UHFFFAOYSA-N
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Description

Trimethoxy(3-{3-methoxy-4-[(oxiran-2-yl)methoxy]phenyl}propyl)silane is an organosilicon compound with the molecular formula C14H24O6Si. This compound is known for its versatility and is widely used in various industrial and scientific applications. It is particularly valued for its ability to act as a coupling agent, which helps to improve the adhesion between organic and inorganic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethoxy(3-{3-methoxy-4-[(oxiran-2-yl)methoxy]phenyl}propyl)silane typically involves the reaction of 3-glycidoxypropyltrimethoxysilane with 3-methoxy-4-hydroxybenzyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using fixed bed reactors. The process is optimized to ensure high efficiency and cost-effectiveness. The use of advanced catalytic systems and continuous monitoring of reaction parameters are crucial to achieving consistent quality in the final product.

Chemical Reactions Analysis

Types of Reactions

Trimethoxy(3-{3-methoxy-4-[(oxiran-2-yl)methoxy]phenyl}propyl)silane undergoes various types of chemical reactions, including:

    Hydrolysis: The compound reacts with water to form silanols, which can further condense to form siloxane bonds.

    Condensation: This reaction involves the formation of siloxane bonds through the elimination of small molecules like water or alcohol.

    Epoxide Ring Opening: The oxirane ring in the compound can undergo nucleophilic attack, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

    Condensation: Often facilitated by the presence of a catalyst such as a metal alkoxide.

    Epoxide Ring Opening: Common reagents include nucleophiles like amines, alcohols, and thiols.

Major Products Formed

    Siloxanes: Formed through hydrolysis and condensation reactions.

    Epoxide Derivatives: Formed through the ring-opening reactions of the oxirane group.

Scientific Research Applications

Trimethoxy(3-{3-methoxy-4-[(oxiran-2-yl)methoxy]phenyl}propyl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent to improve the adhesion between different materials, particularly in the production of composite materials.

    Biology: Employed in the functionalization of surfaces for bioassays and biosensors.

    Medicine: Utilized in the development of drug delivery systems and medical devices.

    Industry: Applied in the production of coatings, adhesives, and sealants to enhance their performance and durability.

Mechanism of Action

The mechanism of action of Trimethoxy(3-{3-methoxy-4-[(oxiran-2-yl)methoxy]phenyl}propyl)silane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The compound’s silane group reacts with hydroxyl groups on surfaces, forming stable siloxane bonds. The oxirane group can undergo ring-opening reactions, allowing it to react with various nucleophiles, thereby enhancing its functionality and versatility.

Comparison with Similar Compounds

Similar Compounds

    Trimethoxysilane: A simpler silane compound with similar hydrolyzable siloxane bonds.

    (3-Glycidoxypropyl)trimethoxysilane: Contains a glycidoxy group, similar to the oxirane group in Trimethoxy(3-{3-methoxy-4-[(oxiran-2-yl)methoxy]phenyl}propyl)silane.

    Trimethoxy(3-methylamino)propylsilane: Contains an amino group, offering different reactivity compared to the oxirane group.

Uniqueness

This compound is unique due to its combination of a silane group and an oxirane group. This dual functionality allows it to participate in a wide range of chemical reactions, making it highly versatile for various applications. Its ability to improve adhesion and compatibility between different materials sets it apart from other similar compounds.

Properties

CAS No.

195211-52-0

Molecular Formula

C16H26O6Si

Molecular Weight

342.46 g/mol

IUPAC Name

trimethoxy-[3-[3-methoxy-4-(oxiran-2-ylmethoxy)phenyl]propyl]silane

InChI

InChI=1S/C16H26O6Si/c1-17-16-10-13(6-5-9-23(18-2,19-3)20-4)7-8-15(16)22-12-14-11-21-14/h7-8,10,14H,5-6,9,11-12H2,1-4H3

InChI Key

HVUUVUHMAQDEEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCC[Si](OC)(OC)OC)OCC2CO2

Origin of Product

United States

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